molecular formula C11H14N2O2S B4965757 gamma-Phenylthioureidobutyric acid CAS No. 25759-76-6

gamma-Phenylthioureidobutyric acid

Cat. No.: B4965757
CAS No.: 25759-76-6
M. Wt: 238.31 g/mol
InChI Key: HIYGZSRCXXKCOZ-UHFFFAOYSA-N
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Description

Gamma-Phenylthioureidobutyric acid is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to the thioureido moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Phenylthioureidobutyric acid typically involves the reaction of phenyl isothiocyanate with gamma-aminobutyric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. The overall reaction can be represented as follows:

Phenyl isothiocyanate+gamma-Aminobutyric acidgamma-Phenylthioureidobutyric acid\text{Phenyl isothiocyanate} + \text{gamma-Aminobutyric acid} \rightarrow \text{this compound} Phenyl isothiocyanate+gamma-Aminobutyric acid→gamma-Phenylthioureidobutyric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Gamma-Phenylthioureidobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioureido group to corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Gamma-Phenylthioureidobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of gamma-Phenylthioureidobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, this compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea derivative with similar chemical properties.

    Phenylthiourea: Contains a phenyl group attached to the thiourea moiety.

    Gamma-Aminobutyric acid: The parent compound used in the synthesis of gamma-Phenylthioureidobutyric acid.

Uniqueness

This compound is unique due to the presence of both the phenyl and thioureido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(phenylcarbamothioylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGZSRCXXKCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180432
Record name Butanoic acid, 4-(((phenylamino)thioxomethyl)amino)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25759-76-6
Record name Butyric acid, 4-(3-phenyl-2-thioureido)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025759766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(((phenylamino)thioxomethyl)amino)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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